8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester
Description
Key Functionalization Features:
C8 tert-Butyl Ester :
- Serves as a bulky protecting group , shielding the carboxylate from undesired nucleophilic attack during multi-step syntheses.
- Enhances lipid solubility, facilitating membrane permeability in biological assays.
- The tert-butyl group’s electron-donating effects stabilize the adjacent carbonyl via hyperconjugation.
C2 Carboxylic Acid :
The interplay between these functional groups is evident in the compound’s spectroscopic properties. For instance, the infrared (IR) spectrum exhibits a strong absorption band at ~1700 cm⁻¹, corresponding to the carbonyl stretching vibrations of both the ester and carboxylic acid groups.
Properties
Molecular Formula |
C13H20NO4- |
|---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-6-9(11(15)16)10(14)7-5-8/h8-10H,4-7H2,1-3H3,(H,15,16)/p-1 |
InChI Key |
FBRWVUWBHWKVEH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Key Structural Features
8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester contains several key structural elements that influence its synthesis strategy:
- The 8-azabicyclo[3.2.1]octane scaffold forms the central framework
- A carboxylic acid functionality at the 2-position
- A tert-butyloxycarbonyl (Boc) protected nitrogen at the 8-position
The bicyclic structure creates defined stereochemistry at multiple positions, with particular importance on the stereochemistry at the 2-position, which can be either endo (α) or exo (β). Any synthetic approach must address this stereochemical challenge to obtain the desired isomer with high selectivity.
Fundamental Approaches to the 8-Azabicyclo[3.2.1]octane Scaffold
Established Methods for Scaffold Construction
The construction of the 8-azabicyclo[3.2.1]octane scaffold typically relies on one of three general approaches:
- Pre-defined stereochemistry approach : Enantioselective construction of an acyclic starting material containing the required stereochemical information, followed by cyclization to form the bicyclic scaffold
- Direct stereocontrol approach : Stereochemical control achieved directly during the transformation that generates the bicyclic architecture
- Desymmetrization approach : Starting from achiral tropinone derivatives and performing selective functionalization
These established methods provide the foundation for developing specific synthetic routes to the target compound. Most approaches rely on "the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold".
Synthetic Route 1: Functionalization of Pre-formed Scaffold
Detailed Synthetic Steps
Step 1: Scaffold Construction
The 8-azabicyclo[3.2.1]octane scaffold can be constructed using methods such as intramolecular condensation or cycloaddition reactions. For example, the patent literature describes the synthesis of 8-substituted-8-azabicyclo[3.2.1]octan-3-ones, which could serve as precursors.
Step 2: Functionalization at 2-Position
Synthetic Route 2: Asymmetric 1,3-Dipolar Cycloaddition
Detailed Synthetic Steps
Step 1: Preparation of Cycloaddition Precursors
This step involves the synthesis of an appropriate azomethine ylide precursor and a dipolarophile with suitable functionality to introduce the carboxylic acid group.
Step 2: Asymmetric 1,3-Dipolar Cycloaddition
The cycloaddition reaction would be conducted using a chiral catalyst or auxiliary to control the stereochemistry of the reaction. This would directly construct the bicyclic scaffold with defined stereochemistry.
Step 3: Functional Group Transformations
Depending on the exact functionality introduced during the cycloaddition, additional transformations may be required to convert to the carboxylic acid at the 2-position.
Step 4: Nitrogen Protection
The final step would involve protection of the nitrogen with a Boc group using di-tert-butyl dicarbonate.
Catalyst Systems and Reaction Conditions
The successful implementation of this route depends heavily on the choice of catalyst system for the asymmetric cycloaddition. Based on literature precedents for related transformations, the following conditions might be appropriate:
Table 2. Catalyst Systems and Conditions for Asymmetric Cycloaddition
| Catalyst System | Solvent | Temperature | Time | Expected Yield | Expected ee |
|---|---|---|---|---|---|
| Cu(I)/chiral bisoxazoline | DCM or THF | -20 to 0°C | 12-24h | 60-75% | 80-95% |
| Ag(I)/chiral phosphine | Toluene | -78 to RT | 6-12h | 65-80% | 85-92% |
| Organocatalyst (e.g., chiral phosphoric acid) | Chloroform or DCM | 0 to RT | 24-48h | 50-70% | 75-90% |
Synthetic Route 3: From 3-Substituted Derivatives
Detailed Synthetic Steps
Step 1: Synthesis of 3-Cyano-8-azabicyclo[3.2.1]octane
The synthesis begins with the preparation of 3-cyano-8-azabicyclo[3.2.1]octane derivatives using methods described in the patent literature. This involves the formation of a cyanohydrin from an 8-substituted-8-azabicyclo[3.2.1]octan-3-one, followed by dehydration and reduction.
Step 2: Functionalization at 2-Position
The 2-position would be functionalized through methods such as:
- Directed metalation using a strong base
- Radical bromination followed by nucleophilic substitution
- Oxidation if a suitable functional group is already present
Step 3: Hydrolysis/Oxidation
Depending on the functionality introduced at the 2-position, hydrolysis or oxidation would be performed to obtain the carboxylic acid.
Step 4: Nitrogen Deprotection and Boc Protection
If the nitrogen is already protected with a different group (e.g., benzyl or 2,2,2-trifluoroethyl as in the patent examples), deprotection followed by Boc protection would be required.
Experimental Procedures
Based on the procedures described in the patent literature for related compounds, the following conditions would be appropriate:
Table 3. Experimental Procedures for Key Steps in Route 3
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Cyanohydrin Formation | NaCN or KCN, HCl | Butyl acetate or fluorobenzene, 0°C | Requires careful handling of cyanide |
| Dehydration | POCl₃, pyridine | 80°C, 24h | Exothermic reaction requires temperature control |
| Reduction | Pd/C, H₂ | Toluene, 50°C, 3 bar H₂, 12h | May require multiple catalyst additions |
| 2-Position Functionalization | Varies | Varies | Selectivity is a key challenge |
| Nitrogen Deprotection | Pd(OH)₂/C, H₂ | Ethanol, HCl, RT, 18-48h | For benzyl-protected derivatives |
| Boc Protection | Boc₂O, NaOH | Dioxane/water, RT, overnight | Basic conditions required |
Case Study: Adaptation from Related Compounds
Synthesis of Related 8-Azabicyclo[3.2.1]octane Derivatives
A documented synthesis of 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester provides valuable insights that could be adapted for our target molecule. The synthesis involves:
- Hydrogenation of a benzyl-protected precursor
- Protection of the nitrogen with a Boc group
- Purification using appropriate chromatographic methods
Detailed Procedure Adaptation
Drawing from the documented synthesis, the following procedure could be adapted for the target compound:
Step 1: Debenzylation
A solution of a suitable 8-benzyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid precursor (10 mmol) in ethanol (45 ml) and 6N HCl (2 ml) containing palladium hydroxide on carbon (Pearlman's catalyst, 2.6 g, 20% w/w) would be hydrogenated (55 psi H₂) at room temperature for 18-48 hours. After filtration of the catalyst, the filtrate would be concentrated under vacuum. A second hydrogenation might be necessary to ensure complete debenzylation.
Step 2: Boc Protection
The residue and di-tert-butyl dicarbonate (3.2 g, 15 mmol) would be dissolved in 60 ml of dioxane:1N NaOH (2:1) and stirred overnight at room temperature. The solvent would be evaporated and the residue partitioned between ethyl acetate and water.
Step 3: Purification
The combined organic layers would be dried over Na₂SO₄ and evaporated. The residual material would be purified using appropriate chromatographic methods, such as loading onto an aminopropyl SPE cartridge and eluting with dichloromethane, ethyl acetate, and methanol.
The documented procedure for the related compound resulted in a yield of 81%, suggesting that good yields could be expected for the target compound using this approach.
Optimization of Critical Parameters
Stereochemical Control
For synthesis routes where stereochemical control is critical, several parameters should be optimized:
Table 4. Optimization of Stereochemical Control
| Route | Critical Parameters | Optimization Strategy | Expected Outcome |
|---|---|---|---|
| Asymmetric 1,3-Dipolar Cycloaddition | Catalyst, temperature, solvent | Screening of various catalyst systems and conditions | >90% ee |
| Functionalization of Pre-formed Scaffold | Directing groups, reaction temperature | Use of bulky directing groups to control approach trajectory | >8:1 diastereoselectivity |
| From 3-Substituted Derivatives | Reduction conditions, substrate conformation | Optimization of reagent and catalyst selection | >6:1 diastereoselectivity |
Hydrogenation Conditions
For steps involving hydrogenation, such as debenzylation, optimal conditions include:
- Catalyst: Palladium hydroxide on carbon (Pearlman's catalyst) at 20% w/w loading
- Solvent: Ethanol with 6N HCl
- Pressure: 55 psi H₂
- Temperature: Room temperature
- Duration: 18-66 hours, potentially with multiple catalyst additions
These conditions have been shown to effectively remove benzyl protecting groups in similar 8-azabicyclo[3.2.1]octane derivatives.
Boc Protection Optimization
For introducing the tert-butyloxycarbonyl group, optimal conditions include:
- Reagent: Di-tert-butyl dicarbonate (1.5 equivalents)
- Base: 1N NaOH
- Solvent: Dioxane:1N NaOH (2:1)
- Temperature: Room temperature
- Duration: Overnight (12-16 hours)
Scale-up Considerations and Process Development
Alternative Purification Strategies
While chromatographic purification is suitable for small-scale synthesis, alternative methods would be needed for larger scale:
- Crystallization : Development of appropriate solvent systems for selective crystallization
- Extractions : pH-controlled liquid-liquid extractions to separate intermediates
- Precipitation : Formation of salts or derivatives that can be selectively precipitated
Solvent Selection and Waste Reduction
For improved process economics and environmental impact, considerations should include:
- Solvent recycling : Recovery and reuse of solvents where possible
- Alternative greener solvents : Replacement of toxic or environmentally harmful solvents
- Catalyst recycling : Recovery and reuse of expensive precious metal catalysts
Analytical Characterization
Spectroscopic Data
Based on structural analysis and data from related compounds, the target compound would be expected to show the following spectroscopic characteristics:
¹H NMR (predicted, CDCl₃):
- 4.10-4.20 ppm (broad, 2H, bridgehead CH)
- 3.10-3.20 ppm (m, 1H, CH-COOH)
- 2.00-2.40 ppm (m, 6H, CH₂)
- 1.60-1.80 ppm (m, 2H, CH₂)
- 1.40-1.50 ppm (s, 9H, C(CH₃)₃)
IR (predicted):
- 3200-3500 cm⁻¹ (O-H stretch, carboxylic acid)
- 1700-1720 cm⁻¹ (C=O stretch, carboxylic acid)
- 1680-1700 cm⁻¹ (C=O stretch, carbamate)
- 1150-1250 cm⁻¹ (C-O stretch)
Chromatographic Analysis
For monitoring reaction progress and assessing purity, HPLC analysis would be appropriate with the following parameters:
Table 5. HPLC Parameters for Analysis
| Parameter | Recommended Value |
|---|---|
| Column | C18 reverse phase, 150 × 4.6 mm, 5 μm |
| Mobile Phase | Gradient of acetonitrile/water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 and 254 nm |
| Run Time | 15-20 minutes |
| Expected Retention Time | 8-10 minutes (based on similar compounds) |
Chemical Reactions Analysis
Types of Reactions
8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
The primary application of 8-Azabicyclo[3.2.1]octane derivatives is in the development of pharmaceutical agents, particularly as monoamine reuptake inhibitors . These compounds are being investigated for their therapeutic potential in treating various mental health disorders such as:
- Depression
- Anxiety Disorders
- Attention Deficit Hyperactivity Disorder (ADHD)
- Obsessive-Compulsive Disorder (OCD)
Research indicates that these derivatives can effectively inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, which are critical in mood regulation and cognitive function .
Neuropharmacology
Studies have shown that compounds within this class can modulate neurotransmitter systems in the brain, leading to significant effects on behavior and mood. For instance:
- The inhibition of serotonin and norepinephrine reuptake has been linked to antidepressant effects.
- The potential for these compounds to act on dopamine transporters may offer insights into treatments for disorders like ADHD and certain types of addiction .
Chemical Synthesis
The synthesis of 8-Azabicyclo[3.2.1]octane derivatives is an area of active research. The methodologies developed for synthesizing these compounds often lead to new derivatives with enhanced biological activity or improved pharmacokinetic profiles .
Case Study 1: Treatment of Depression
A study published in Bioorganic & Medicinal Chemistry Letters explored the efficacy of various 8-Azabicyclo[3.2.1]octane derivatives as antidepressants. The findings indicated that specific modifications to the molecular structure significantly enhanced their inhibitory potency against serotonin reuptake transporters, thus improving their therapeutic potential for treating depression .
Case Study 2: ADHD Management
Research conducted on the application of these compounds for ADHD treatment highlighted their ability to selectively inhibit dopamine transporters while minimizing side effects associated with traditional stimulant medications. This selectivity suggests a promising avenue for developing safer ADHD therapies .
Data Table: Comparison of Biological Activities
| Compound Name | Target Receptor | Inhibition Type | Therapeutic Use |
|---|---|---|---|
| Compound A | Serotonin | Reuptake Inhibitor | Depression |
| Compound B | Norepinephrine | Reuptake Inhibitor | Anxiety Disorders |
| Compound C | Dopamine | Reuptake Inhibitor | ADHD |
Mechanism of Action
The mechanism of action of 8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Key structural analogs differ in substituent groups, stereochemistry, and ester types, leading to distinct physicochemical and pharmacological profiles. Below is a comparative analysis:
Key Observations
Steric and Electronic Effects :
- The tert-butyl ester (e.g., CAS 354818-43-2) provides superior hydrolytic stability compared to benzyl (CBZ) or ethyl esters, which are more reactive under acidic/basic conditions .
- Hydroxymethyl-substituted derivatives (e.g., CAS 273376-39-9) exhibit increased polarity, enhancing solubility in aqueous media for biological applications .
Stereochemical Influence :
- The (3-endo) isomer (CAS 1222996-05-5) is reported to have higher thermal stability than the (3-exo) form due to reduced steric strain in the bicyclic framework .
Functional Group Reactivity :
- Acetyloxy and oxo groups (e.g., CAS 292036-31-8) introduce sites for nucleophilic attack or reduction, enabling further derivatization .
- The CBZ-protected analog (CAS 1159822-23-7) is preferred in peptide coupling reactions due to its orthogonal protecting group compatibility .
Pharmacological Relevance: Tert-butyl esters (e.g., CAS 354818-43-2) are critical in prodrug design, improving bioavailability by masking carboxylic acid groups . Nortropinone derivatives (e.g., CAS 273376-39-9) serve as opioid receptor modulators, leveraging the azabicyclo scaffold’s affinity for CNS targets .
Biological Activity
8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester, is a compound that belongs to the bicyclic class of compounds known for their diverse biological activities. This compound is structurally related to tropane alkaloids, which are recognized for their significant pharmacological properties.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₉NO₄
- CAS Number : 280762-00-7
- Molecular Weight : 255.31 g/mol
- IUPAC Name : 8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester
The structural framework of this compound contributes to its biological activity by interacting with various biological targets.
Research indicates that the 8-azabicyclo[3.2.1]octane scaffold can modulate neurotransmitter systems and exhibit anti-inflammatory properties. The compound's ability to affect neuronal signaling pathways has been linked to its potential use in treating neurological disorders.
Key Mechanisms:
- Dopaminergic Activity : Compounds within the azabicyclo family have shown potential in modulating dopamine receptors, which is crucial for conditions such as Parkinson's disease and schizophrenia.
- Antioxidant Properties : Some derivatives have demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of compounds derived from the azabicyclo framework:
Case Studies
- Neuroprotective Effects : In a study examining neuroprotective agents, derivatives of 8-azabicyclo compounds were shown to significantly reduce neuronal death in models of neurodegeneration.
- Anti-inflammatory Activity : Another investigation revealed that certain esters exhibited strong anti-inflammatory effects in vitro, suggesting their potential use in treating inflammatory diseases.
- Anticancer Potential : Research has indicated that some bicyclic derivatives can inhibit cancer cell proliferation in vitro, particularly against prostate cancer cell lines (PC-3), highlighting their therapeutic promise.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
